![molecular formula C21H20ClNO5S2 B2536577 5-chloro-2-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide CAS No. 946242-34-8](/img/structure/B2536577.png)
5-chloro-2-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-chloro-2-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide” is an organic compound. It has a molecular weight of 368.84 . It is also known as "4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenylsulfonamide" .
Molecular Structure Analysis
The molecular formula of this compound is ClC6H3(OCH3)CONHCH2C6H4SO2NH2 . Unfortunately, the detailed molecular structure analysis is not available in the retrieved resources.Chemical Reactions Analysis
The compound is an intermediate in the synthesis of glyburide . The detailed chemical reactions involving this compound are not available in the retrieved resources.Physical and Chemical Properties Analysis
The compound has a melting point of 209-214 °C . It has a density of 1.4±0.1 g/cm3 . The compound has a molar refractivity of 125.9±0.4 cm3 . It has 8 hydrogen bond acceptors and 3 hydrogen bond donors .Wissenschaftliche Forschungsanwendungen
Bioanalytical Method Development
A study by Zalavadia et al. (2016) developed and validated a bioanalytical method using micro-extraction and LC-MS/MS to quantify the target analyte in mouse plasma and whole blood. This method facilitates pharmacokinetic evaluation of compounds like 5-chloro-2-methoxy-N-[2-(4sulfamoylphenyl)ethyl]benzamide, addressing the lack of existing bioanalytical methods for its quantification in biological matrices (Zalavadia, 2016).
Anticancer and Enzyme Inhibition
Research into N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide derivatives, as reported by Fatima et al. (2013), demonstrated promising activity against acetylcholinesterase enzyme, indicating potential therapeutic applications in conditions where enzyme inhibition is beneficial (Fatima et al., 2013).
Pharmacokinetics and Metabolic Studies
Kuo et al. (1993) explored the pharmacokinetics and metabolic interconversion of 4-amino-5-chloro-2-[(methylsulfinyl)ethoxy]-N-[2-(diethylamino)ethyl] benzamide and its sulfide and sulfone metabolites in rats. This study sheds light on the metabolic pathways and stability of such compounds, which is crucial for their development as therapeutic agents (Kuo et al., 1993).
Serotonin Receptor Studies
Research by Kepe et al. (2006) using 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a selective serotonin 1A (5-HT(1A)) molecular imaging probe, quantified 5-HT(1A) receptor densities in Alzheimer's disease patients' brains. This highlights the compound's application in neurological research and its potential for developing diagnostic tools for neurodegenerative diseases (Kepe et al., 2006).
Corrosion Inhibition Studies
Fouda et al. (2020) investigated methoxy-substituted phenylthienyl benzamidines, including compounds related to the target chemical, as corrosion inhibitors for carbon steel in hydrochloric acid medium. This research opens up applications in industrial settings, particularly in materials science and engineering, to prevent corrosion-related damage (Fouda et al., 2020).
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO5S2/c1-27-15-6-8-16(9-7-15)30(25,26)20(19-4-3-11-29-19)13-23-21(24)17-12-14(22)5-10-18(17)28-2/h3-12,20H,13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOIGFVDCDBRGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=C(C=CC(=C2)Cl)OC)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid](/img/structure/B2536494.png)
![1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]ethyl N-(3-chlorophenyl)carbamate](/img/structure/B2536495.png)
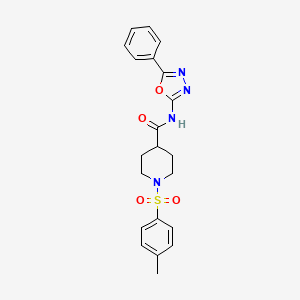
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2536503.png)
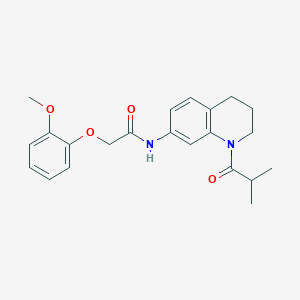
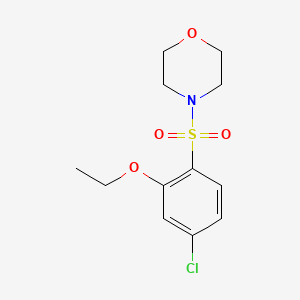

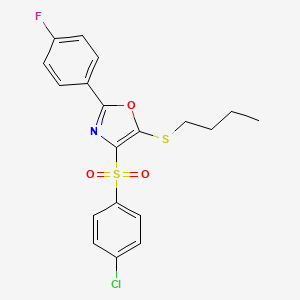
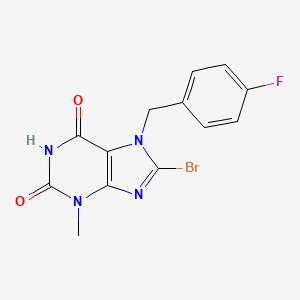
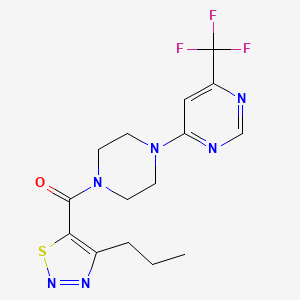

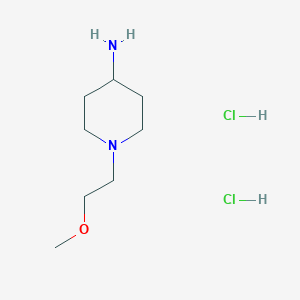
![(E)-6-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-9H-purine](/img/structure/B2536516.png)
![2-(Furan-2-yl)-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2536517.png)
